molecular formula C5H13IOSi B2473496 Silane, (2-iodoethoxy)trimethyl- CAS No. 26305-99-7

Silane, (2-iodoethoxy)trimethyl-

Cat. No.: B2473496
CAS No.: 26305-99-7
M. Wt: 244.147
InChI Key: AVGMHASBPFMICW-UHFFFAOYSA-N
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Description

Silane, (2-iodoethoxy)trimethyl-: is an organosilicon compound with the chemical formula C_5H_13IOSi It is a derivative of silane, where one of the hydrogen atoms is replaced by a 2-iodoethoxy group

Mechanism of Action

Target of Action

The primary targets of 1-Iodo-2-(trimethylsiloxy)ethane, also known as Silane, (2-iodoethoxy)trimethyl-, are α-oxides . These targets play a crucial role in various biochemical reactions, particularly those involving the cleavage of oxygen-containing organic compounds .

Mode of Action

1-Iodo-2-(trimethylsiloxy)ethane interacts with its targets through a process known as electrophilic substitution . This compound is capable of cleaving α-oxides, such as ethylene and propylene oxides, to produce trimethyl (2-iodoethoxy)silane . The carbon-silicon bond in this compound is highly electron-releasing, which can stabilize a positive charge in the β position through hyperconjugation .

Biochemical Pathways

It’s known that the compound’s ability to cleave α-oxides can potentially influence a variety of biochemical reactions

Pharmacokinetics

It’s known that the compound has a molecular weight of 24415 , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 1-Iodo-2-(trimethylsiloxy)ethane’s action are largely dependent on its interaction with α-oxides . By cleaving these compounds, it can potentially alter the course of various biochemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-2-(trimethylsiloxy)ethane. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s ability to interact with its targets and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Silane, (2-iodoethoxy)trimethyl- typically involves the reaction of trimethylsilyl iodide with ethylene oxide. The reaction proceeds as follows:

    Reaction of Trimethylsilyl Iodide with Ethylene Oxide:

Industrial Production Methods: Industrial production of Silane, (2-iodoethoxy)trimethyl- follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Silane, (2-iodoethoxy)trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Silane, (2-iodoethoxy)trimethyl- is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of other organosilicon compounds .

Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, Silane, (2-iodoethoxy)trimethyl- is used in the production of silicone-based materials, coatings, and adhesives. It enhances the properties of these materials, such as adhesion and durability .

Comparison with Similar Compounds

Uniqueness: Silane, (2-iodoethoxy)trimethyl- is unique due to the presence of the 2-iodoethoxy group, which imparts distinct reactivity and chemical properties. This makes it more versatile in certain chemical reactions compared to its counterparts .

Properties

IUPAC Name

2-iodoethoxy(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13IOSi/c1-8(2,3)7-5-4-6/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGMHASBPFMICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCCI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13IOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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